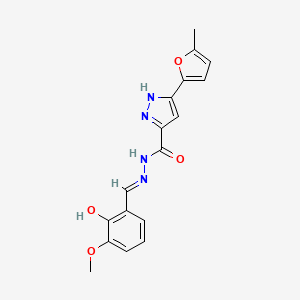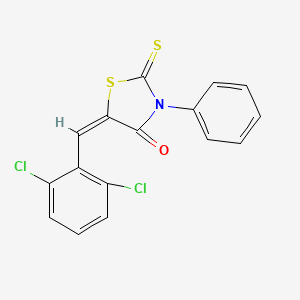![molecular formula C7H10N2O3 B11672211 (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine-2,4-dione with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as triphenylphosphine oxide can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolidine ring .
Scientific Research Applications
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione: A simpler analog without the hydroxyethylamino group.
N-hydroxyethylpyrrolidine: A compound with a similar structure but lacking the dione functionality.
Pyrrolidine-2,5-dione: Another analog with a different position of the carbonyl groups.
Uniqueness
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to the presence of both the hydroxyethylamino group and the pyrrolidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-hydroxy-4-(2-hydroxyethyliminomethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H10N2O3/c10-2-1-8-3-5-6(11)4-9-7(5)12/h3,10-11H,1-2,4H2,(H,9,12) |
InChI Key |
ZPAKXMHYQZJCCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)

![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
